N-(3-chlorophenyl)quinazolin-4-amine
Description
N-(3-Chlorophenyl)quinazolin-4-amine is a quinazoline derivative characterized by a quinazoline core substituted with an amino group at position 4, which is further linked to a 3-chlorophenyl ring. Its molecular formula is C₁₄H₁₀ClN₃, with a molecular weight of 255.7 g/mol . This compound is a known kinase inhibitor, often referenced as AG-1478 or Tyrphostin, and has been studied for its antiproliferative properties . Key spectral data (e.g., IR, NMR, and mass spectrometry) confirm its structure and purity, as detailed in high-quality databases .
Properties
IUPAC Name |
N-(3-chlorophenyl)quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3/c15-10-4-3-5-11(8-10)18-14-12-6-1-2-7-13(12)16-9-17-14/h1-9H,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKVUIPXPPDIRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50237026 | |
| Record name | 4-(3-Chloroanilino)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50237026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88404-44-8 | |
| Record name | 4-(3-Chloroanilino)quinazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088404448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3-Chloroanilino)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50237026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)quinazolin-4-amine typically involves the reaction of 3-chloroaniline with anthranilic acid derivatives. One common method includes the cyclization of 3-chloroaniline with isatoic anhydride under acidic conditions to form the quinazolinone intermediate, which is then converted to this compound through amination reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and specific solvents to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
General Chemical Reactions
N-(3-chlorophenyl)quinazolin-4-amine can undergo several chemical reactions including oxidation, reduction, and substitution.
-
Oxidation Oxidation reactions can lead to the formation of quinazoline N-oxides. Common oxidizing agents include hydrogen peroxide.
-
Reduction Reduction reactions can result in dihydroquinazoline derivatives. Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
-
Substitution Reactions with reagents like alkyl halides or acyl chlorides can lead to various substitutions on the molecule.
Copper-Catalyzed Reactions
Copper-catalyzed reactions can be used in the synthesis of quinazolinones . A copper-catalyzed imidoylative cross-coupling/cyclocondensation reaction between 2-isocyanobenzoates and amines efficiently produces quinazolin-4(3H)-ones .
One-Pot Three-Component Reaction
A one-pot synthesis of diversely substituted 3,4-dihydroquinazolines and quinazolin-4(3H)-ones can be achieved through a domino three-component assembly reaction of arenediazonium salts, nitriles, and bifunctional aniline derivatives . This involves three C–N bond formations through the initial formation of N-arylnitrilium intermediates from arenediazonium salts and nitriles, followed by sequential nucleophilic addition and cyclization reactions with bifunctional anilines .
Additional Reactions
-
Reaction of quinazoline-3-oxides with primary amines provides quinazolin-4(3H)-ones under metal-free and mild reaction conditions .
-
Iron(III) chloride catalyzed reaction of isatoic anhydride with various amidoxime derivatives enables a simple and highly efficient synthesis of 2-substituted quinazolin-4(3H)-ones .
Scientific Research Applications
Anticancer Applications
N-(3-chlorophenyl)quinazolin-4-amine has shown promising results in cancer research. Its mechanism of action primarily involves the inhibition of specific protein kinases, which are critical in regulating cell proliferation and survival.
Case Studies
- In vitro studies have demonstrated that derivatives of quinazoline exhibit IC50 values in the nanomolar range against various cancer cell lines, indicating potent antitumor activity .
Antimicrobial Properties
Research has indicated that this compound possesses antimicrobial activity against a variety of pathogens.
Efficacy Against Pathogens
- Bacterial Activity : The compound has shown effectiveness against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
Emerging studies suggest that this compound may also have anti-inflammatory properties.
Research Findings
- In vitro studies indicate that it can modulate inflammatory pathways by inhibiting nuclear factor kappa B (NF-kB), a key regulator in inflammation .
Anticonvulsant Activity
Recent investigations have highlighted the anticonvulsant potential of this compound.
Mechanism
- The anticonvulsant action appears to involve multiple pathways, including GABAergic and glycinergic systems, showing effectiveness in various seizure models .
Synthesis and Production
The synthesis of this compound typically involves the reaction between 3-chloroaniline and anthranilic acid derivatives. Optimized reaction conditions are employed to maximize yield and purity, often utilizing catalysts and specific solvents.
Safety Profile
Acute toxicity studies suggest that this compound has a favorable safety profile with low toxicity levels, indicating its potential for further development as a therapeutic agent .
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can disrupt cancer cell growth and induce apoptosis (programmed cell death) .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Key Insights :
Modifications on the Quinazoline Core
Key Insights :
Functional Group Additions
Key Insights :
Biological Activity
N-(3-chlorophenyl)quinazolin-4-amine is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, detailing its potential applications in oncology and antimicrobial research, as well as its mechanisms of action.
Chemical Structure and Properties
This compound features a quinazoline core substituted with a 3-chlorophenyl group. This unique substitution enhances its reactivity and biological interactions, making it a significant candidate for further research in various therapeutic areas.
Anticancer Activity
This compound has been investigated for its potential as an anticancer agent. Its mechanism of action primarily involves the inhibition of specific enzymes and signaling pathways crucial for cancer cell proliferation. Notably, it has shown effectiveness against various human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells .
Table 1: Anticancer Activity Against Human Cell Lines
The compound's ability to inhibit tyrosine kinases, such as the epidermal growth factor receptor (EGFR), plays a critical role in its anticancer effects. Inhibition of these pathways can lead to reduced tumor growth and increased apoptosis in cancer cells .
Antimicrobial and Antifungal Properties
Preliminary studies suggest that this compound exhibits antimicrobial and antifungal properties. It has been explored for its efficacy against various bacterial strains and fungi, indicating a broad spectrum of potential therapeutic applications.
Table 2: Antimicrobial Activity
The compound's antimicrobial activity is believed to stem from its ability to disrupt cellular processes in pathogens, although the exact mechanisms require further elucidation.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Tyrosine Kinase Inhibition : By inhibiting tyrosine kinases involved in cell signaling pathways, the compound can effectively disrupt cancer cell proliferation.
- Cell Cycle Regulation : The compound has been shown to affect cell cycle progression in tumor cells, promoting apoptosis through caspase activation .
- Antimicrobial Mechanisms : The antimicrobial effects may involve the disruption of membrane integrity or inhibition of essential metabolic pathways in bacteria and fungi .
Case Studies
Several studies have highlighted the promising biological activities of this compound:
- A study published in MDPI demonstrated that derivatives of quinazoline compounds exhibited significant anticancer activity against multiple cancer cell lines, with this compound showing particularly potent effects against breast cancer cells .
- Research conducted on quinazoline derivatives indicated that structural modifications could enhance their selectivity and potency as Aurora A kinase inhibitors, suggesting that this compound might be optimized for improved therapeutic efficacy .
Q & A
Q. What are the standard synthetic routes for preparing N-(3-chlorophenyl)quinazolin-4-amine derivatives?
- Methodological Answer : A common approach involves cyclization reactions mediated by dimethylformamide dimethyl acetal to form the quinazoline core . Subsequent halogen substitution (e.g., replacing chlorine at position 6 with boronic acid) and amidation steps are employed to introduce diverse substituents . Purification typically utilizes column chromatography or recrystallization, with yields ranging from 35% to 92% depending on substituent complexity .
Q. Which analytical techniques are critical for characterizing this compound derivatives?
- Methodological Answer : Structural confirmation is achieved via ¹H/¹³C NMR for functional group analysis and MS for molecular weight validation . Purity assessment requires HPLC (≥98% purity criteria) , while X-ray crystallography (using SHELX for refinement) resolves stereochemistry and intermolecular interactions .
Q. How are solubility and stability optimized for in vitro assays?
- Methodological Answer : Morpholino or piperazine substituents enhance aqueous solubility by introducing hydrogen-bonding motifs . Stability is assessed via accelerated degradation studies under varying pH and temperature, with LC-MS monitoring decomposition products .
Advanced Research Questions
Q. How do computational studies inform the design of quinazolin-4-amine derivatives as kinase inhibitors?
- Methodological Answer : Molecular docking (e.g., using HD scores as in ) identifies critical interactions with kinase ATP-binding pockets. For example, morpholinopropyloxy groups at position 6 improve binding affinity to EGFR (HD = -7.6) by forming hydrogen bonds with Thr766 and Met769 . Structure-activity relationship (SAR) models prioritize derivatives with <500 Da molecular weight and logP <3 for optimal bioavailability .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell lines vs. enzymatic assays). Orthogonal validation methods include surface plasmon resonance (SPR) for binding kinetics and crystallography to confirm binding modes . For example, gefitinib analogs with identical substituents show divergent IC₅₀ values due to crystal packing effects resolved via SHELX-refined structures .
Q. How do morpholino substituents influence physicochemical and pharmacological properties?
- Methodological Answer : Morpholino groups reduce logP by ~0.5 units, enhancing solubility, while their conformational flexibility improves kinase selectivity. In , derivatives with 3-morpholinopropoxy groups (e.g., HD = -7.6) exhibit superior EGFR inhibition compared to piperidine analogs (HD = -7.1) . Metabolic stability is assessed via cytochrome P450 inhibition assays .
Q. What crystallographic techniques validate polymorphic forms of quinazolin-4-amine derivatives?
- Methodological Answer : Single crystals are grown via slow evaporation in polar solvents (e.g., DMSO/water). Data collection at 100 K using synchrotron radiation minimizes radiation damage. SHELXL refines structures to R-factors <0.05, revealing hydrogen-bonding networks critical for stability . Polymorph screening identifies forms with improved dissolution rates for in vivo studies .
Q. How are quinazolin-4-amine derivatives repurposed for neglected diseases?
- Methodological Answer : Kinase scaffold repurposing involves screening against non-oncological targets (e.g., parasitic kinases). Derivatives like N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine are evaluated in phenotypic assays for anti-parasitic activity. Dose-response curves and toxicity profiles (e.g., IC₅₀ vs. HEK293 cell viability) prioritize candidates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
